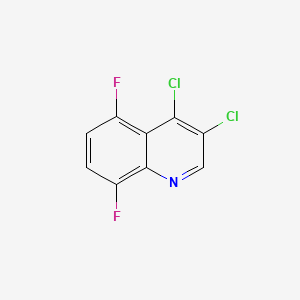

![molecular formula C9H8N2O2 B598232 Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 108128-12-7](/img/structure/B598232.png)

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Descripción general

Descripción

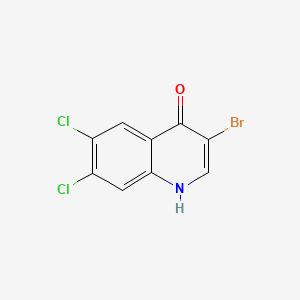

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” can be represented by the InChI code: 1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 .Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is a solid at room temperature . Its molecular weight is 176.17 g/mol .Aplicaciones Científicas De Investigación

Application 1: Cancer Therapy

- Scientific Field : Oncology

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application/Experimental Procedures : The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds .

- Results/Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Scientific Field : Endocrinology

- Summary of the Application : Pyrrolo[3,4-c]pyridines have been studied for their potential to reduce blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, as well as breathing vapours, mist, or gas, should be avoided .

Propiedades

IUPAC Name |

methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVQYRDGALHYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716727 | |

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

CAS RN |

108128-12-7 | |

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

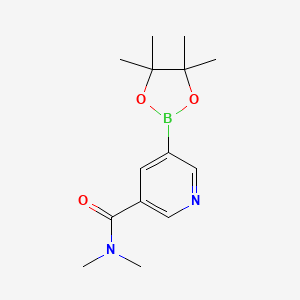

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

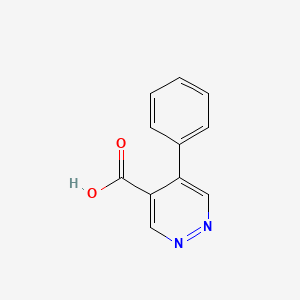

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)

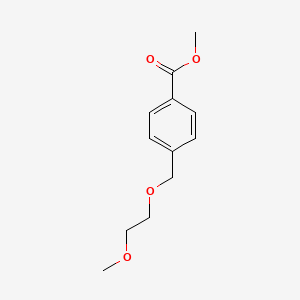

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

iodonium triflate](/img/structure/B598164.png)